3-Deoxy-3-fluoro-d-gluconic acid
Description
Structure
3D Structure
Properties
CAS No. |
29724-55-8 |
|---|---|
Molecular Formula |
C6H11FO6 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11FO6/c7-3(5(11)6(12)13)4(10)2(9)1-8/h2-5,8-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 |
InChI Key |
ORIKUILRQIFAKC-KKQCNMDGSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)F)O)O)O |
Origin of Product |
United States |
Enzymatic Transformations and Substrate Specificity of 3 Deoxy 3 Fluoro D Gluconic Acid
Substrate Recognition by Oxidoreductases
The enzymatic oxidation of the precursor, 3-deoxy-3-fluoro-D-glucose, is a critical step in the formation of 3-deoxy-3-fluoro-D-gluconic acid. This conversion is catalyzed by oxidoreductases, with the specific enzyme varying between organisms.
Activity with Glucose Oxidase (EC 1.1.3.4)
While direct kinetic studies on the interaction between 3-deoxy-3-fluoro-D-glucose and glucose oxidase are not extensively detailed in the available literature, metabolic studies in bacteria provide strong evidence of this interaction. Research has shown that the bacterium Pseudomonas fluorescens metabolizes 3-deoxy-3-fluoro-D-glucose to produce this compound. nih.gov This transformation strongly implies the involvement of an oxidase, such as glucose oxidase, which is known to catalyze the oxidation of D-glucose to D-glucono-δ-lactone, which then hydrolyzes to D-gluconic acid. The ability of the enzyme to process the fluorinated substrate underscores its tolerance for modifications at the C3 position.
Activity with Gluconate Dehydrogenase (EC 1.1.99.3)
In mammalian systems, a different enzymatic pathway is responsible for the formation of this compound. Studies conducted in vivo with rabbits have identified that 3-deoxy-3-fluoro-D-glucose is converted to this compound in the liver and kidney cortex. nih.gov This oxidation is attributed to the action of glucose dehydrogenase. nih.gov Following its formation, this compound can be further metabolized. While direct evidence of its interaction with gluconate dehydrogenase is scarce, the metabolic pathways of related compounds suggest it could be a potential substrate for further oxidation, though this remains to be conclusively demonstrated.
Comparative Enzymatic Oxidation of Fluorinated D-Glucose Derivatives
The enzymatic processing of fluorinated carbohydrates is a broad field of study, with various enzymes demonstrating activity towards these modified sugars. rsc.org The substitution of a hydroxyl group with fluorine can alter the substrate's reactivity and binding affinity. rsc.org
For instance, engineered variants of galactose oxidase have been successfully used in the synthesis of 3-deoxy-3-fluoro-L-fucose from its corresponding fluorinated fucitol. rsc.org This demonstrates that oxidases can be adapted to recognize and process fluorinated sugars that are structurally related to glucose. The activity of these enzymes is often lower than with their natural substrates, which is attributed to the loss of hydrogen bonding interactions due to the replacement of a hydroxyl group with fluorine. rsc.org
The table below summarizes the enzymatic oxidation of 3-deoxy-3-fluoro-D-glucose in different biological systems.
| Precursor | Product | Enzyme | Organism/Tissue |
| 3-deoxy-3-fluoro-D-glucose | This compound | Glucose Dehydrogenase | Rabbit Liver and Kidney nih.gov |
| 3-deoxy-3-fluoro-D-glucose | This compound | Implied Oxidase | Pseudomonas fluorescens nih.gov |
Inhibitory Effects on Glycolytic and Related Enzymes
The presence of the fluorine atom in this compound and its phosphorylated derivatives allows them to act as inhibitors of key enzymes in glucose metabolism.
Competitive Inhibition of Gluconokinase (EC 2.7.1.12)
In rabbit liver and kidney, this compound has been shown to be a substrate for phosphorylation, leading to the formation of 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov This phosphorylation suggests a direct interaction with a kinase. While the specific enzyme was not definitively identified as gluconokinase in the study, it is a primary candidate for this catalytic activity. It is plausible that this compound could act as a competitive inhibitor for the natural substrate, D-gluconate, by binding to the active site of gluconokinase. A related compound, 2-dehydro-3-deoxy-D-gluconate, is a known substrate for 2-dehydro-3-deoxygluconokinase, further supporting the potential for fluorinated gluconate analogs to interact with this class of enzymes. wikipedia.org
Interactions with Hexokinase and Phosphohexose Isomerase
The precursor, 3-deoxy-3-fluoro-D-glucose, is a known substrate for hexokinase, which catalyzes its phosphorylation to 3-deoxy-3-fluoro-D-glucose-6-phosphate. researchgate.net This phosphorylation is a critical step for the entry of the molecule into further metabolic pathways. However, there is limited information regarding the direct interaction of this compound or its phosphorylated form with phosphohexose isomerase. Generally, fluorinated carbohydrates are recognized for their potential to act as stable analogs of their non-fluorinated counterparts and have been utilized to study a range of sugar-processing enzymes. researchgate.net
The table below outlines the known interactions of 3-deoxy-3-fluoro-D-glucose and its derivatives with key metabolic enzymes.
| Fluorinated Compound | Interacting Enzyme | Outcome |
| 3-deoxy-3-fluoro-D-glucose | Hexokinase | Phosphorylation to 3-deoxy-3-fluoro-D-glucose-6-phosphate researchgate.net |
| This compound | Unspecified Kinase | Phosphorylation to 3-deoxy-3-fluoro-D-gluconate-6-phosphate nih.gov |
Specificity in Carbohydrate-Active Enzymes
Carbohydrate-active enzymes are a broad category of enzymes responsible for the synthesis, modification, and breakdown of carbohydrates. rsc.orgzfin.org Their specificity is crucial for their biological function. The substitution of a hydroxyl group with a fluorine atom, which is similar in size but has vastly different electronic properties, presents a unique challenge and opportunity for these enzymes.
Despite the significant change in electronegativity, many carbohydrate-active enzymes demonstrate a surprising tolerance for fluorinated monosaccharides. The precursor to this compound, 3-deoxy-3-fluoro-D-glucose (3-FG), is readily taken up by cells via glucose transporters and is a substrate for several enzymes. nih.gov
Research has shown that 3-FG is metabolized through various pathways. It can be phosphorylated by hexokinase to form 3-deoxy-3-fluoro-D-glucose-6-phosphate. Furthermore, it is a substrate for enzymes such as aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol, and glucose dehydrogenase, which oxidizes it to this compound. nih.gov
This acceptance is not limited to glucose analogues. A study on a chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose demonstrated that this fluorinated sugar is successfully activated by the kinase FKP and subsequently used by α-1,3-fucosyltransferase for glycosylation. whiterose.ac.uk In plant research, an enzyme from Arabidopsis thaliana, AtDPE2, was shown to accept 3-deoxy-3-fluoroglucose as a substrate, leading to the formation of a corresponding fluoro-disaccharide. frontiersin.org
These findings indicate that the active sites of many carbohydrate-processing enzymes can accommodate the fluorinated analogue, allowing it to participate in subsequent metabolic steps.
The replacement of a hydroxyl group with fluorine can modulate the binding affinity of a substrate to an enzyme's active site. researchgate.net In the case of 3-deoxy-3-fluoro-D-glucose, its interaction with the hexose (B10828440) transport system in human erythrocytes provides a clear example. Kinetic studies have shown that the half-saturation constant (a measure related to binding affinity) for 3-deoxy-3-fluoro-D-glucose is equivalent to that of 3-O-methyl-D-glucose and lower than that of D-glucose itself, suggesting strong binding. nih.govnih.gov Estimations of the dissociation energy for the carrier-sugar complex indicate that the binding of 3-deoxy-3-fluoro-D-glucose is equivalent to that of D-glucose. nih.gov
Once phosphorylated, the fluorinated sugar phosphates exhibit inhibitory behavior, which is indicative of their ability to bind to the enzyme's active site. Both 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 3-deoxy-3-fluoro-D-glucose 6-phosphate have been synthesized and identified as competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. rsc.orgresearchgate.net Competitive inhibition implies that these fluorinated sugar phosphates bind to the same active site as the natural substrates, thereby competing with them and hindering the normal enzymatic reaction.
| Enzyme | Fluorinated Substrate/Inhibitor | Observation | Reference |
| Hexose Transport System (Human Erythrocyte) | 3-deoxy-3-fluoro-D-glucose | Binding affinity is equivalent to that of D-glucose. | nih.govnih.gov |
| Phosphoglucomutase | 3-deoxy-3-fluoro-α-D-glucose 1-phosphate | Competitive inhibitor. | rsc.orgresearchgate.net |
| UDPG-pyrophosphorylase | 3-deoxy-3-fluoro-α-D-glucose 1-phosphate | Competitive inhibitor. | rsc.orgresearchgate.net |
| Phosphoglucomutase | 3-deoxy-3-fluoro-D-glucose 6-phosphate | Competitive inhibitor. | rsc.orgresearchgate.net |
| UDPG-pyrophosphorylase | 3-deoxy-3-fluoro-D-glucose 6-phosphate | Competitive inhibitor. | rsc.orgresearchgate.net |
Enzymatic Derivation of 3-Deoxy-3-fluoro-D-gluconate-6-phosphate
The metabolic journey of 3-deoxy-3-fluoro-D-glucose can lead to the formation of its phosphorylated gluconic acid derivative. In vivo studies using 19F NMR and gas chromatography-mass spectrometry have identified 3-deoxy-3-fluoro-D-gluconate-6-phosphate as a metabolite in the liver and kidney cortex of rabbits administered 3-deoxy-3-fluoro-D-glucose. nih.gov
The proposed metabolic pathway suggests that 3-deoxy-3-fluoro-D-gluconate-6-phosphate is derived directly from the phosphorylation of this compound. nih.gov This pathway involves two key enzymatic steps:
Oxidation: 3-deoxy-3-fluoro-D-glucose is first oxidized to this compound. This reaction is catalyzed by glucose dehydrogenase. nih.gov
Phosphorylation: The resulting this compound is then phosphorylated to yield 3-deoxy-3-fluoro-D-gluconate-6-phosphate.
Metabolic Pathway Elucidation and Tracer Applications
Metabolism of 3-Deoxy-3-fluoro-D-glucose to 3-Deoxy-3-fluoro-D-gluconic Acid
The journey of 3-Deoxy-3-fluoro-D-glucose (3-FDG) within biological systems reveals a fascinating diversion from typical glucose metabolism. Instead of primarily entering glycolysis, 3-FDG can be oxidized to form this compound. nih.gov This conversion serves as a crucial indicator of specific enzymatic activity.
Role of Glucose Dehydrogenase Activity in its Formation
The formation of this compound from 3-FDG is directly attributed to the action of glucose dehydrogenase. nih.gov This enzyme catalyzes the oxidation of the C1 position of 3-FDG, leading to the creation of the corresponding gluconic acid. nih.gov This metabolic step is a significant route for 3-FDG, particularly in tissues where glucose dehydrogenase is active. nih.gov The monitoring of this compound production has therefore become a valuable method for assessing in vivo glucose dehydrogenase activity. nih.gov
Formation in Specific Mammalian Organs (e.g., Liver, Kidney Cortex)
In vivo studies in mammals have pinpointed the liver and kidney cortex as primary sites for the conversion of 3-FDG to this compound. nih.gov The presence of this fluorinated metabolite in these organs highlights their specific metabolic capacities. nih.gov The identification of this compound in these tissues was a surprising discovery that unveiled a previously unknown metabolic pathway for 3-FDG. nih.gov
Downstream Metabolism of this compound
Following its formation, this compound undergoes further metabolic transformation, leading to a phosphorylated derivative. This subsequent step provides deeper insights into the metabolic routing of this fluorinated analog.
Pathways Leading to 3-Deoxy-3-fluoro-D-gluconate-6-phosphate
Enzymatic studies have demonstrated that this compound is directly converted to 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov This phosphorylation event is a key step in the downstream metabolism of the acid. nih.gov The direct phosphorylation of the gluconic acid form is a notable finding, as it distinguishes its metabolic route from other glucose analogs. nih.gov
Exclusion from Pentose (B10789219) Phosphate (B84403) Shunt and Glycolysis Pathways
A crucial aspect of the metabolism of this compound and its precursor, 3-FDG, is their exclusion from the major pathways of glucose catabolism. nih.gov Research indicates that 3-Deoxy-3-fluoro-D-gluconate-6-phosphate is not a product of the pentose phosphate pathway. nih.gov Instead, direct oxidation of 3-FDG to this compound and its subsequent phosphorylation represent the primary metabolic routes, rather than metabolism through glycolysis or the pentose phosphate shunt. nih.gov
Metabolic Studies in Microorganisms
The metabolism of fluorinated sugars has also been a subject of investigation in microorganisms. In Pseudomonas fluorescens, 3-deoxy-3-fluoro-D-glucose is metabolized to this compound and further to 3-deoxy-3-fluoro-2-oxo-D-gluconic acid. researchgate.net These findings in microorganisms demonstrate that the metabolic pathways involving fluorinated glucose analogs extend beyond mammalian systems and can be utilized to probe enzymatic activities in a broader range of organisms.
Fluorinated Carbohydrate Metabolism by Pseudomonas putida
The metabolism of fluorinated carbohydrates by Pseudomonas putida is characterized by its ability to process these compounds through various enzymatic reactions. While direct studies on the metabolism of this compound in P. putida are not extensively documented, research on analogous compounds provides significant insights. For instance, studies on the metabolism of 4-deoxy-4-fluoro-D-glucose in P. putida have revealed extensive defluorination, suggesting the presence of enzymatic machinery capable of cleaving the carbon-fluorine bond. This process is thought to be coupled to a chemiosmotic energy mechanism. It is plausible that 3-deoxy-3-fluoro-D-glucose, and consequently its oxidation product this compound, could undergo similar metabolic transformations within this bacterium. The initial step would likely involve the oxidation of 3-deoxy-3-fluoro-D-glucose to this compound, a common reaction in the peripheral glucose metabolism of Pseudomonas species.
Metabolism in Pseudomonas fluorescens
Pseudomonas fluorescens is known to metabolize 3-deoxy-3-fluoro-D-glucose. nih.gov The metabolism of glucose in P. fluorescens often proceeds via the Entner-Doudoroff pathway, with gluconic acid being a key intermediate. wmich.edu It is therefore highly probable that the metabolism of 3-deoxy-3-fluoro-D-glucose in this organism also involves its initial oxidation to this compound. The production of gluconic acid in P. fluorescens has been shown to play a role in regulating various biocontrol traits. nih.gov Understanding the metabolism of the fluorinated analogue could therefore provide insights into how these regulatory pathways are affected by the presence of such compounds.
Insights from 3-Deoxy-3-fluoro-D-glucose-Resistant Mutants
The use of 3-deoxy-3-fluoro-D-glucose has been instrumental in selecting for and characterizing bacterial mutants with defects in carbohydrate transport and metabolism. For example, in Salmonella typhimurium, resistance to 3-deoxy-3-fluoro-D-glucose has been used to isolate mutants with defects in the phosphoenolpyruvate:glycose phosphotransferase system (PTS). nih.gov These resistant mutants are unable to transport or phosphorylate the toxic fluorinated sugar, allowing them to survive. The study of such mutants provides a powerful genetic tool to dissect the pathways involved in fluorinated sugar metabolism. By identifying the genes that are mutated in resistant strains, researchers can pinpoint the specific transporters and enzymes that interact with 3-deoxy-3-fluoro-D-glucose. This, in turn, sheds light on the initial steps that would lead to the formation of this compound. For instance, a mutant deficient in a glucose dehydrogenase would likely be resistant to the toxic effects of 3-deoxy-3-fluoro-D-glucose that are mediated by its conversion to the corresponding gluconic acid.
Application as a Metabolic Tracer
The fluorine atom in this compound provides a convenient handle for non-invasive monitoring of metabolic processes using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This has led to its application as a metabolic tracer to probe the activity of specific enzymes in vivo.
Monitoring Aldose Reductase and Glucose Dehydrogenase Activity in vivo
In vivo studies have demonstrated that 3-deoxy-3-fluoro-D-glucose (3-FG) is metabolized to two primary products: 3-deoxy-3-fluoro-D-sorbitol via aldose reductase and this compound via glucose dehydrogenase. nih.gov The detection of this compound in tissues like the liver and kidney cortex using ¹⁹F NMR provides a direct measure of glucose dehydrogenase activity. nih.gov This application is particularly valuable as it allows for the real-time, non-invasive monitoring of enzyme function within a living organism. The subsequent phosphorylation of this compound to 3-deoxy-3-fluoro-D-gluconate-6-phosphate has also been observed. nih.gov
Below is a table summarizing the key metabolic products of 3-deoxy-3-fluoro-D-glucose and the enzymes responsible for their formation, highlighting the role of this compound as a tracer for glucose dehydrogenase activity.
| Precursor | Metabolic Product | Enzyme | Application |
| 3-Deoxy-3-fluoro-D-glucose | 3-Deoxy-3-fluoro-D-sorbitol | Aldose Reductase | Monitoring Aldose Reductase Activity |
| 3-Deoxy-3-fluoro-D-glucose | This compound | Glucose Dehydrogenase | Monitoring Glucose Dehydrogenase Activity |
Investigating Polyol Pathway Flux
The polyol pathway, which converts glucose to fructose (B13574) via sorbitol, is implicated in the pathogenesis of diabetic complications. Aldose reductase is the first and rate-limiting enzyme of this pathway. The metabolism of 3-deoxy-3-fluoro-D-glucose to 3-deoxy-3-fluoro-D-sorbitol by aldose reductase provides a means to probe the activity of this enzyme and, by extension, the flux through the polyol pathway. nih.gov While this compound itself is not a direct product of the polyol pathway, its formation represents a competing metabolic route for 3-deoxy-3-fluoro-D-glucose. Therefore, the relative in vivo concentrations of 3-deoxy-3-fluoro-D-sorbitol and this compound, as measured by ¹⁹F NMR, can provide valuable information about the relative fluxes through the polyol pathway and the glucose dehydrogenase-mediated oxidative pathway. An increase in the formation of 3-deoxy-3-fluoro-D-sorbitol relative to this compound would suggest an increased flux through the polyol pathway.
The challenge in studying polyol pathway flux lies in finding specific markers, as many traditional markers are not exclusively produced by this pathway. nih.gov The use of fluorinated glucose analogs like 3-FG offers a more specific and non-invasive approach to investigate the dynamics of this critical metabolic route.
Advanced Analytical Techniques in 3 Deoxy 3 Fluoro D Gluconic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for studying fluorinated molecules. The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance and high gyromagnetic ratio, make it an excellent probe for a variety of biological and chemical investigations.
¹⁹F NMR for in vivo Metabolic Tracing
The metabolism of fluorinated sugars can be tracked in real-time within living organisms using ¹⁹F NMR spectroscopy. Research has demonstrated that 3-deoxy-3-fluoro-D-glucose (3-FDG), a precursor to 3-deoxy-3-fluoro-D-gluconic acid, can be metabolized in vivo, and its metabolic products can be identified and monitored.
In studies involving rabbit tissues, the administration of 3-FDG led to the surprising discovery of two new fluorinated compounds in the liver and kidney cortex: this compound and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov This metabolic conversion is thought to occur via glucose dehydrogenase activity on 3-FDG. nih.gov The detection of these metabolites using ¹⁹F NMR provides a direct window into specific metabolic pathways, suggesting that the metabolism of 3-FDG, and by extension the formation of this compound, can serve as a useful method for monitoring the activity of enzymes like aldose reductase and glucose dehydrogenase in vivo. nih.gov
In rat brains, ¹⁹F NMR has been employed to non-invasively study the metabolism of 3-FDG. dntb.gov.ua These studies revealed that 3-FDG is primarily metabolized through the aldose reductase sorbitol pathway. dntb.gov.ua The ability to monitor these metabolic processes non-invasively highlights the power of ¹⁹F NMR in understanding the biochemical transformations of fluorinated sugars within a living system. Further investigations in aged rat brains using this technique have shown significantly higher aldose reductase activities, demonstrating the utility of fluorinated glucose analogs in studying age-related metabolic changes. nih.gov
¹⁹F NMR in Ligand-Receptor Interaction Mapping
The introduction of a fluorine atom into a carbohydrate ligand provides a sensitive NMR probe for studying its interactions with protein receptors, such as lectins. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an ideal reporter for binding events.
The general principle involves monitoring changes in the ¹⁹F NMR spectrum of the fluorinated ligand upon addition of the receptor. Line broadening or changes in the chemical shift of the ¹⁹F signal are indicative of binding. This approach has been successfully used to screen libraries of fluorinated monosaccharides against lectins to identify binders and map the importance of specific hydroxyl groups for recognition. acs.org
One of the key advantages of ¹⁹F NMR in this context is the large chemical shift dispersion, which minimizes the signal overlap issues often encountered in proton (¹H) NMR of carbohydrates. acs.orgnih.gov This allows for the clear observation of signals from individual anomers (α and β forms) of a sugar, enabling the study of anomeric selectivity in lectin binding without the need for chemical modifications to lock the anomeric center. nih.gov Saturation Transfer Difference (STD) NMR experiments observed from the ¹⁹F perspective (¹⁹F-STD NMR) can provide quantitative information on the binding of each anomer. nih.gov
| Technique | Information Gained | Advantages | Example Application |
|---|---|---|---|
| ¹⁹F Chemical Shift Perturbation | Binding affinity and stoichiometry | High sensitivity to local environment | Titration of a fluorinated sugar with a lectin to determine the dissociation constant (Kd) |
| ¹⁹F Line Broadening | Qualitative indication of binding | Simple and rapid screening | Identifying binders from a library of fluorinated monosaccharides |
| ¹⁹F STD NMR | Epitope mapping and anomeric specificity | Background-free spectra, clear observation of individual anomers | Determining which anomer of a fluorinated sugar binds preferentially to a protein. nih.gov |
2D-STD-TOCSYreF NMR for Elucidating Binding Modes
To gain a more detailed picture of how a fluorinated ligand binds to its receptor, a sophisticated two-dimensional NMR experiment, 2D-STD-TOCSYreF, has been developed. nih.govnih.gov This technique combines the principles of Saturation Transfer Difference (STD) NMR, which identifies the parts of a ligand in close contact with the protein, with Total Correlation Spectroscopy (TOCSY), which reveals the network of coupled protons within the ligand. The final detection is on the ¹⁹F nucleus, which provides superior spectral resolution. nih.gov
The 2D-STD-TOCSYreF experiment allows for comprehensive epitope mapping of fluorinated glycans. nih.gov By analyzing the resulting 2D spectrum, researchers can determine not only which monosaccharide unit of a complex glycan is involved in binding but also which specific protons on that unit are in proximity to the protein surface. This level of detail is crucial for understanding the precise orientation of the ligand in the binding pocket and for identifying multiple co-existing binding modes. nih.govnih.gov For instance, this method has been used to show that a fluorinated N-glycan core trimannoside binds to a lectin through both of its terminal mannose residues, and it even allowed for the quantification of the ratio of these two binding modes. nih.gov
Application in Structural and Dynamic Studies of Glycans and Protein Interactions
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of glycans and their interactions with proteins. nih.govbohrium.com The inherent flexibility of many glycans makes them challenging to study by other structural biology methods like X-ray crystallography, making solution-state NMR particularly valuable. nih.gov
The introduction of fluorine atoms into glycans serves as a powerful tool in these studies. nih.gov The high sensitivity of the ¹⁹F chemical shift to the local environment can report on conformational changes in the glycan upon binding to a protein. Furthermore, the relaxation properties of the ¹⁹F nucleus can provide information on the dynamics of the glycan-protein complex. nih.gov
By combining various NMR experiments, including those that measure nuclear Overhauser effects (NOEs) for distance information and residual dipolar couplings (RDCs) for orientational constraints, detailed models of glycan conformation and their bound states with proteins can be constructed. These structural and dynamic insights are critical for understanding the principles of molecular recognition in biological systems. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is another indispensable tool in the analysis of this compound and other metabolites. It offers high sensitivity and selectivity for the identification and quantification of compounds in complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of small molecule metabolites, a field known as metabolomics. nih.govmdpi.com In GC-MS, a complex mixture is first separated based on the volatility and chemical properties of its components using a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
For the analysis of non-volatile compounds like organic acids and sugars, a chemical derivatization step is typically required to make them volatile enough for GC analysis. nih.gov A common method is trimethylsilylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.comnih.gov
In the context of this compound research, GC-MS was used in conjunction with ¹⁹F NMR to confirm the identity of this metabolite in rabbit liver and kidney cortex extracts after the administration of 3-deoxy-3-fluoro-D-glucose. nih.gov The GC-MS analysis provides definitive structural information that complements the in vivo NMR data.
The general workflow for GC-MS metabolite profiling involves several key steps:
| Step | Description | Key Considerations |
|---|---|---|
| Sample Preparation | Extraction of metabolites from biological samples (e.g., tissue, biofluids). | Choice of extraction solvent to efficiently recover target analytes. |
| Derivatization | Chemical modification (e.g., trimethylsilylation) to increase volatility and thermal stability. mdpi.com | Reaction conditions must be optimized for complete derivatization. |
| GC Separation | Injection of the derivatized sample into the GC, where compounds are separated on a capillary column. | The temperature program of the GC oven is crucial for good separation. |
| MS Detection | Eluted compounds are ionized (typically by electron ionization) and their mass spectra are recorded. | The mass spectrum provides structural information for compound identification. |
| Data Analysis | Identification of compounds by matching their mass spectra and retention times to spectral libraries. Quantification is based on peak areas. | Use of internal standards is important for accurate quantification. |
The power of GC-MS lies in its ability to simultaneously detect and quantify a wide range of metabolites in a single analysis, providing a snapshot of the metabolic state of a biological system. mdpi.comillinois.edu This makes it an invaluable tool for discovering and verifying metabolic pathways involving compounds like this compound.
High-Resolution MS for Putative Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown compounds in complex biological matrices, making it ideal for discovering putative metabolites of this compound. ipinnovative.commdpi.com The high mass accuracy of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the determination of elemental compositions for detected ions, a critical step in metabolite identification. thermofisher.comnih.gov
In a typical workflow, a biological sample (e.g., cell lysate, urine, or tissue extract) suspected of containing metabolites of this compound is first prepared and then analyzed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The chromatographic separation is crucial for resolving isomers, which are common in carbohydrate metabolism. nih.govsigmaaldrich.com
The identification of this compound as a metabolite of 3-deoxy-3-fluoro-D-glucose has been reported, with its detection confirmed using gas chromatography-mass spectrometry (GC-MS), a technique that shares fundamental principles with LC-MS. nih.gov Further in vivo studies could reveal a broader range of metabolites.
The process of identifying putative metabolites using HRMS involves several key steps:
Untargeted Data Acquisition: The LC-HRMS instrument is operated in full-scan mode to acquire high-resolution mass spectra of all ions within a specified mass range.
Peak Detection and Feature Extraction: Specialized software is used to detect chromatographic peaks and extract relevant information, including accurate mass-to-charge ratio (m/z), retention time, and peak intensity.
Metabolite Annotation: The accurate m/z values are used to propose elemental formulas. This process can be aided by software that filters for expected biotransformations (e.g., oxidation, reduction, conjugation). nih.gov
Fragmentation Analysis: Data-dependent MS/MS experiments are performed to obtain fragmentation patterns of potential metabolites. These patterns provide structural information that can help to confirm the identity of the compound. mdpi.com
For instance, in the analysis of similar compounds like gluconic acid and its metabolites, ion-pair chromatography has been effectively used to separate these polar molecules prior to MS analysis. sigmaaldrich.com A similar approach could be optimized for this compound and its potential metabolites.
Table 1: Hypothetical HRMS Data for Putative Metabolites of this compound
| Putative Metabolite | Expected Biotransformation | Proposed Formula | Calculated m/z [M-H]⁻ |
| This compound | Parent Compound | C₆H₁₀FO₆ | 197.0467 |
| 2-Keto-3-deoxy-3-fluoro-D-gluconic acid | Oxidation | C₆H₈FO₆ | 195.0310 |
| 3-Deoxy-3-fluoro-D-gluconate-6-phosphate | Phosphorylation | C₆H₁₁FO₉P | 277.0129 |
| Glucuronide conjugate of this compound | Glucuronidation | C₁₂H₁₈FO₁₂ | 373.0788 |
This table is illustrative and presents hypothetical data based on known metabolic pathways.
Spectrophotometric Enzyme Activity Determination
Spectrophotometric assays are a cornerstone of enzymology, offering a continuous and often high-throughput method for measuring enzyme activity. creative-enzymes.comdiva-portal.org These assays monitor the change in absorbance of a substrate or product over time, which is proportional to the enzyme's catalytic rate. ipinnovative.comnih.gov For enzymes that metabolize this compound, several spectrophotometric approaches can be envisioned.
One common strategy is to couple the activity of the enzyme of interest to a second, indicator enzyme that produces a chromogenic or fluorogenic product. r-biopharm.com For example, if an enzyme oxidizes this compound and in the process reduces NAD⁺ to NADH, the increase in absorbance at 340 nm due to NADH production can be monitored to determine the enzyme's activity. ipinnovative.com
A particularly relevant approach for fluorinated compounds involves the enzymatic release of the fluoride (B91410) ion. A coupled-enzyme system has been described for the determination of glucose, where the enzymatic reaction produces hydrogen peroxide, which in turn is used by a peroxidase to cleave a fluorine atom from an aromatic compound. nih.gov The released fluoride can then be quantified. A similar principle could be applied to an enzyme that cleaves the C-F bond in this compound or one of its metabolites.
Alternatively, if the enzyme itself or its product has a distinct absorbance spectrum compared to the substrate, a direct spectrophotometric assay can be developed. creative-enzymes.com The development of such an assay would involve determining the optimal wavelength for monitoring the reaction and establishing the relationship between the change in absorbance and the concentration of the product formed.
Table 2: Example of a Coupled Spectrophotometric Assay for an Enzyme Utilizing this compound
| Component | Role | Detection Principle |
| This compound | Substrate for Enzyme 1 | |
| Enzyme 1 (e.g., a dehydrogenase) | Catalyst for the primary reaction | |
| NAD⁺ | Co-substrate for Enzyme 1 | Reduced to NADH |
| NADH | Product of the primary reaction | Increase in absorbance at 340 nm |
This method allows for the continuous monitoring of the reaction rate and is suitable for determining key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.net
Computational Studies and Molecular Modeling of Fluorinated Carbohydrates
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between ligands and proteins.
Fluorinated hexoses, such as analogs of glucose and gluconic acid, are of particular interest due to their potential to interact with and modulate the activity of glycolytic enzymes like hexokinase. Hexokinase catalyzes the first, and often rate-limiting, step in glycolysis. Computational docking studies have been employed to predict the binding affinities and interaction patterns of these fluorinated sugars within the active site of hexokinase.
For instance, studies on 2-deoxy-2-fluoro-D-glucose (2-FDG) and other halogenated glucose derivatives have shown that the fluorinated compounds can bind to hexokinase with affinities comparable to that of the natural substrate, D-glucose. mdpi.com The introduction of the highly electronegative fluorine atom can alter the hydrogen-bonding network and other non-covalent interactions within the enzyme's active site.
While specific docking data for 3-Deoxy-3-fluoro-d-gluconic acid with hexokinase is scarce, research on the closely related 3-deoxy-3-fluoro-D-glucose has shown that it interacts with the hexose (B10828440) transport system in human erythrocytes with a binding affinity similar to that of D-glucose. nih.gov Molecular docking simulations of various phytoconstituents with hexokinase 2 (HK2) have identified key interacting residues within the binding pocket, which are also likely to be relevant for the binding of fluorinated gluconic acid derivatives. nih.gov These studies suggest that residues such as ASN-137, ARG-145, GLU-238, and CYS-272 can play crucial roles in substrate binding and catalysis. researchgate.net
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hyperoside | PfHT1 | -13.881 | Val314, Gly183, Thr49, Asn52, Ser315, Ser317, Asn48 |
| Avicularin | PfHT1 | -12.352 | Val314, Gly183, Thr49, Asn52, Ser315, Ser317, Asn48 |
| Sylibin | PfHT1 | -11.977 | Val314, Gly183, Thr49, Asn52, Ser315, Ser317, Asn48 |
| Harpagoside | PfHT1 | -11.621 | Val314, Gly183, Thr49, Asn52, Ser315, Ser317, Asn48 |
| Epigallocatechin gallate (EGCG) | Hexokinase 2 | - | Not specified |
| Quercitrin | Hexokinase 2 | - | Not specified |
Table 1: Representative molecular docking results for various compounds with glucose transporters and hexokinase. Data is illustrative of the types of interactions that could be expected for fluorinated gluconic acid derivatives. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can reveal the dynamic nature of protein-ligand interactions and the influence of the surrounding solvent environment.
MD simulations have been instrumental in understanding how fluorinated carbohydrates interact with proteins. For example, extensive MD simulations have been performed on pyranose dehydrogenase, using the crystal structure of the enzyme in complex with 3-fluoro-3-deoxy-d-glucose as a starting point to model the binding of D-glucose. nih.gov These simulations revealed the crucial interactions within the active site and the conformational dynamics of the substrate. Such studies provide a detailed picture of the binding modes that would be difficult to obtain from static crystal structures alone. nih.gov The stability of the protein-ligand complex, as well as the conformational changes in both the protein and the ligand upon binding, can be monitored over time. nih.gov
Quantum Chemical Calculations (e.g., DFT, CCSD(T))
Quantum chemical calculations provide a highly accurate description of the electronic structure of molecules and their interactions. Methods like Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used to analyze the fundamental nature of intermolecular forces.
A key interaction in protein-carbohydrate recognition is the CH/π interaction, where a C-H bond of the sugar stacks against the π-face of an aromatic amino acid residue (e.g., tryptophan, tyrosine, phenylalanine). Quantum chemical calculations have been crucial in characterizing the strength and nature of these interactions. mdpi.comnih.gov
Studies have shown that these interactions are surprisingly strong, with interaction energies comparable to classical hydrogen bonds. mdpi.com The introduction of fluorine can modulate these interactions. The high electronegativity of fluorine can polarize adjacent C-H bonds, making them better donors for CH/π interactions. nih.gov Quantum chemical calculations can precisely quantify these effects. For example, analysis of various carbohydrate-aromatic ring contacts has shown that interaction energies in systems with CH/π interactions can range from -1.7 to -6.8 kcal/mol. nih.gov These calculations help to elucidate the subtle electronic effects that govern the recognition of fluorinated carbohydrates by proteins.
Investigating Electronic Effects of Fluorination
The introduction of a fluorine atom in place of a hydroxyl group on a carbohydrate scaffold induces profound changes in the molecule's electronic landscape, a subject extensively explored through computational studies and molecular modeling. Fluorine's high electronegativity and the unique properties of the carbon-fluorine (C-F) bond are central to these alterations. The C-F bond is highly polarized and more hydrophobic than the alcohol group it replaces, which significantly affects the electron density throughout the carbohydrate structure. rsc.orgbohrium.com This modification of electronic properties has direct consequences on the molecule's stability, reactivity, and interactions with biological receptors. bohrium.comacs.org
One of the most significant electronic consequences of fluorination is the powerful inductive electron-withdrawing effect of the fluorine atom. rsc.orgresearchgate.net This effect makes the formation of an oxocarbenium ion, a key intermediate in the hydrolysis of glycosidic bonds, considerably more difficult for fluorinated carbohydrates compared to their parent compounds. researchgate.netnih.gov Computational and kinetic studies have systematically demonstrated that the position of fluorination dictates the extent of this destabilizing effect on the transition state. Hydrolysis rate studies on glycosyl phosphates and dinitrophenylglycosides have established a general order of decreasing reactivity, which highlights the electronic influence of the fluorine's location. rsc.orgresearchgate.netnih.gov
Research Findings on Hydrolysis Rates of Monofluorinated Carbohydrates
The following table details the relative rates of hydrolysis, illustrating how the electronic effect of a single fluorine atom varies with its position on the sugar ring. The rates are compared to the parent (non-fluorinated) carbohydrate.
| Position of Fluorination | Relative Hydrolysis Rate |
| Parent Carbohydrate | Highest |
| 6-deoxyfluoro | Lower than parent |
| 3-deoxyfluoro | Lower than 6-deoxyfluoro |
| 4-deoxyfluoro | Lower than 3-deoxyfluoro |
| 2-deoxyfluoro | Lowest |
| This table is based on data from hydrolysis studies of glycosyl phosphates and dinitrophenylglycosides, which show that the inductive effect of fluorine hinders oxocarbenium formation. rsc.orgnih.gov |
These electronic perturbations also give rise to stereoelectronic effects that influence the carbohydrate's conformation. The fluorine gauche effect, a stabilizing hyperconjugation between the C-H or C-C bond and the antibonding orbital of the C-F bond (σC–H/σC–F or σC–C/σC–F), plays a role in the conformational preferences of fluorinated molecules. rsc.orgresearchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can lead to increased deshielding of nearby axial C-H bonds, which in turn reduces 1,3-diaxial repulsion and can alter the ring's conformational equilibrium. rsc.org
Molecular modeling and quantum chemistry calculations, such as Density Functional Theory (DFT), have provided deeper insights into these electronic effects. DFT-based calculations have suggested that the presence of fluorine atoms can enhance interactions between the carbohydrate and aromatic residues in proteins. rsc.orgresearchgate.net This is attributed to the polarization of adjacent C-H bonds by the electron-withdrawing fluorine atoms. rsc.org Similarly, modeling studies on lectins engineered with fluorinated tryptophan have shown that fluorination induces a significant modification of the π electron density on the indole (B1671886) ring. nih.gov This change was found to weaken the stacking interaction with the carbohydrate ligand but was partially compensated by the formation of weak hydrogen bonds between the fluorine atom and the ligand's hydroxyl groups. nih.gov
Summary of Electronic Effects and Their Consequences from Computational Studies
| Electronic Effect | Consequence |
| Strong Inductive Effect | Destabilization of oxocarbenium ion, leading to reduced rates of glycosidic bond hydrolysis. researchgate.netnih.gov |
| C-F Bond Polarization | Affects overall electron density of the sugar; influences interactions with protein residues. rsc.orgbohrium.com |
| Fluorine Gauche Effect | Stereoelectronic stabilization (σ/σ* hyperconjugation) that influences molecular conformation. rsc.orgresearchgate.net |
| Deshielding of C-H Bonds | Reduction of 1,3-diaxial repulsion, potentially altering ring conformation. rsc.org |
| Modification of π Systems | Alters the strength of carbohydrate-aromatic stacking interactions. nih.gov |
Derivatization and Analogues of 3 Deoxy 3 Fluoro D Gluconic Acid for Research
Structural Analogues and Their Synthetic Access
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route responsible for producing NADPH and the precursors for nucleotide biosynthesis. researchgate.net Studying the intricate enzymatic transformations within the non-oxidative phase of the PPP has been challenging due to the transient nature of its intermediates. nih.govnih.govunivie.ac.at Deoxyfluorinated analogues of pentuloses, such as D-xylulose and D-ribulose, have emerged as valuable tools for these investigations. nih.govnih.govunivie.ac.atresearchgate.net
The chemical synthesis of specific deoxyfluorinated pentuloses has been achieved to probe the enzymes of the non-oxidative PPP. nih.govresearchgate.net For instance, 1-deoxy-1-fluoro-D-ribulose (1DFRu), 3-deoxy-3-fluoro-D-ribulose (3DFRu), and 3-deoxy-3-fluoro-D-xylulose (3DFXu) have been synthesized from readily available starting materials. nih.govresearchgate.net The introduction of a fluorine atom provides metabolic stability, allowing for the study of enzyme-substrate interactions without rapid turnover. nih.govnih.govunivie.ac.at These fluorinated analogues are designed to be mechanistic probes, helping to elucidate the complex equilibria of the non-oxidative PPP. nih.govnih.govunivie.ac.atresearchgate.net
Table 1: Synthesized Deoxyfluorinated Pentuloses for PPP Studies
| Compound Name | Abbreviation | Starting Material | Research Utility |
|---|---|---|---|
| 1-deoxy-1-fluoro-D-ribulose | 1DFRu | D-erythrono-1,4-lactone | Probing the non-oxidative phase of the Pentose Phosphate Pathway |
| 3-deoxy-3-fluoro-D-ribulose | 3DFRu | D-galactose | Mechanistic studies on the complex equilibria of the PPP |
| 3-deoxy-3-fluoro-D-xylulose | 3DFXu | D-threono-1,4-lactone | Tool for studying enzymatic transformations in the PPP |
L-fucose is a deoxyhexose that plays a critical role in a variety of biological processes, including cell adhesion and signaling, through its incorporation into glycoproteins and glycolipids. Aberrant fucosylation is often associated with diseases such as cancer. nih.gov Fluorinated analogues of L-fucose have been synthesized to act as metabolic inhibitors of fucosylation and to probe the activity of fucosyltransferases. nih.gov
The synthesis of a panel of fluorinated L-fucose analogues, with fluorine atoms at the C2 and/or C6 positions, has been reported. nih.gov For example, 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose have shown significant inhibitory activity against the proliferation of certain cancer cells. nih.gov To investigate the mechanism of this inhibition, the corresponding guanosine (B1672433) diphosphate (B83284) (GDP)-fluorinated L-fucose analogues were also synthesized. nih.gov Interestingly, the GDP derivatives of the more potent proliferation inhibitors were weaker inhibitors of α1,6-fucosyltransferase (FUT8), suggesting that other enzymes in the GDP-fucose biosynthetic pathway may be the primary targets. nih.gov
Table 2: Research Findings on Fluorinated L-Fucose Analogues
| Fluorinated L-Fucose Analogue | Starting Material | Observed Biological Effect | Proposed Mechanism of Action |
|---|---|---|---|
| 2-deoxy-2-fluoro-L-fucose | L-fucose | Marginal inhibitory activity on cancer cell proliferation | Weak inhibitor of FUT8 |
| 6,6-difluoro-L-fucose | L-galactose | Significant inhibitory activity on cancer cell proliferation | Inhibition of enzymes in the de novo GDP-fucose biosynthetic pathway |
| 6,6,6-trifluoro-L-fucose | D-mannose | Significant inhibitory activity on cancer cell proliferation | Inhibition of enzymes in the de novo GDP-fucose biosynthetic pathway |
Galactose and mannose are fundamental hexoses involved in numerous biological recognition events, often mediated by lectins, which are carbohydrate-binding proteins. nih.gov Fluorinated analogues of these sugars serve as powerful tools to map the binding sites of lectins and to develop inhibitors with improved properties. nih.govnih.gov
The systematic replacement of each hydroxyl group in galactose and mannose with a fluorine atom has been instrumental in dissecting the contributions of individual hydroxyl groups to lectin binding. acs.org For instance, studies with a library of monofluorinated galactosides have revealed the critical hydrogen-bonding interactions required for binding to specific lectins. researchgate.net Similarly, fluorinated mannose analogues have been used to probe the specificity of mannose-binding lectins. acs.org The synthesis of these analogues often involves multi-step procedures starting from the parent sugar or suitable precursors. nih.gov For example, 5a-difluoro-5a-carbamannopyranose and 5a-difluoro-5a-carbagalactopyranose, where the endocyclic oxygen is replaced by a gem-difluoromethylene group, have been synthesized from D-mannose and D-galactose, respectively. nih.gov
Table 3: Examples of Fluorinated Galactose and Mannose Analogues in Research
| Fluorinated Analogue | Parent Sugar | Research Application | Key Finding |
|---|---|---|---|
| Monofluorinated galactosides | Galactose | Mapping lectin binding sites | Identified key hydroxyl groups for lectin recognition |
| 5a-difluoro-5a-carbamannopyranose | Mannose | Investigating the role of the ring oxygen | Provides a close congener of the natural sugar with altered electronic properties |
| 5a-difluoro-5a-carbagalactopyranose | Galactose | Probing carbohydrate-protein interactions | Demonstrates the utility of replacing the endocyclic oxygen with a CF2 group |
Chemical Modification and Functionalization for Probing Interactions
Beyond creating structural analogues, the chemical modification of fluorinated carbohydrates allows for the development of sophisticated molecular probes. These probes can be used to map binding interfaces, visualize biological processes, and identify the targets of bioactive compounds.
The substitution of a hydroxyl group with a fluorine atom is a subtle modification that can have profound effects on molecular recognition. acs.orgresearchgate.net While fluorine cannot act as a hydrogen bond donor, its high electronegativity allows it to participate in favorable electrostatic interactions and, in some contexts, act as a weak hydrogen bond acceptor. nih.gov This unique property makes the hydroxyl-to-fluorine substitution an excellent strategy for chemical mapping of carbohydrate-binding sites. acs.org
By comparing the binding affinity of a native carbohydrate to its fluorinated counterparts, researchers can infer the importance of specific hydroxyl groups in the interaction. acs.org A significant loss of binding upon fluorination suggests that the corresponding hydroxyl group is a critical hydrogen bond donor. acs.org Conversely, if binding is retained or even enhanced, it indicates that the hydroxyl group may be involved in a non-essential hydrogen bond or is located in a more hydrophobic pocket of the binding site. acs.org 19F NMR spectroscopy is a particularly powerful technique for these studies, as the fluorine nucleus provides a sensitive probe for monitoring binding events. acs.orgacs.org
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. mdpi.comresearchgate.netnih.gov The incorporation of fluorine into glycomimetics offers several advantages, including increased metabolic stability, enhanced bioavailability, and improved binding affinity. mdpi.comresearchgate.netnih.gov These properties make fluorinated glycomimetics highly valuable as biological probes for a variety of applications. mdpi.comresearchgate.net
Fluorinated glycomimetics have been developed as probes for imaging, diagnostics, and as potential therapeutics. mdpi.comencyclopedia.pub For example, the introduction of fluorine can facilitate the development of radiotracers for positron emission tomography (PET) imaging. mdpi.com Furthermore, fluorinated carbohydrates can be functionalized with reporter groups, such as fluorophores, to create probes for fluorescence-based assays and imaging. mdpi.com The enhanced stability of fluorinated glycomimetics also makes them suitable for use as inhibitors to probe the function of carbohydrate-processing enzymes. researchgate.netnih.gov The development of these sophisticated probes relies on versatile synthetic methodologies that allow for the precise installation of fluorine atoms into complex carbohydrate scaffolds. mdpi.comencyclopedia.pub
Influence of Fluorination on Carbohydrate Biological Characteristics in Research
The strategic replacement of a hydroxyl group with a fluorine atom in carbohydrate structures is a key method in the development of glycomimetics—synthetic molecules that imitate natural carbohydrates. encyclopedia.pubnih.gov This modification has been shown to significantly enhance metabolic stability, bioavailability, and the protein-binding affinity of these molecules. encyclopedia.pubnih.gov Fluorine's high electronegativity and small size, comparable to an oxygen atom, allow it to serve as an isosteric mimic of a hydroxyl group, yet it cannot act as a hydrogen-bond donor and is a weaker hydrogen-bond acceptor. nih.gov These unique properties are leveraged in research to probe and modulate biological interactions.
Modulation of Metabolic Stability and Protein-Binding Affinity
The introduction of fluorine into carbohydrate analogues like 3-Deoxy-3-fluoro-D-gluconic acid has profound effects on their metabolic fate and interaction with proteins.
Metabolic Stability: Fluorination is a widely used strategy to increase the metabolic stability of carbohydrates. nih.govbohrium.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydroxyl (C-OH) bond, making it more resistant to enzymatic cleavage. nih.gov This property can prevent the oxidative metabolism of fluorinated molecules, thereby increasing their in vivo half-life. nih.gov This enhanced stability makes fluorinated carbohydrates, such as derivatives of 3-deoxy-3-fluoroglucose, valuable as probes for in vivo imaging techniques like Positron Emission Tomography (PET), where metabolic resistance is crucial for tracking their biodistribution. rsc.orgtaylorfrancis.com
Protein-Binding Affinity: The effect of fluorination on protein-carbohydrate binding is complex and can lead to either increased or decreased affinity, depending on the specific interaction. nih.gov By replacing a key hydroxyl group with fluorine, researchers can map the essential interactions within a protein's binding site. nih.gov If a specific hydroxyl group is critical for hydrogen bond donation, its replacement by fluorine will likely diminish or abolish binding. nih.gov Conversely, the substitution can sometimes lead to favorable interactions, such as weak hydrogen bonds between fluorine and the ligand's hydroxyl groups, or alter the molecule's conformation to better fit the binding pocket. nih.govnih.gov For instance, studies with the bacterial lectin from Ralstonia solanacearum showed that incorporating fluorinated tryptophan residues altered its affinity and specificity for fucosylated glycans. nih.govacs.org While the fluorination decreased the strength of some carbohydrate-aromatic interactions, it also introduced new, weak hydrogen bonds involving fluorine. nih.govacs.org
Table 1: Research Findings on Fluorination's Influence on Stability and Affinity
| Feature | Influence of Fluorination | Research Application/Example | Source(s) |
| Metabolic Stability | Increases resistance to oxidative metabolism due to the strong C-F bond. | Development of metabolically stable glycomimetics and radiolabeled sugars for PET imaging. | nih.govbohrium.comrsc.org |
| Protein-Binding Affinity | Modulates affinity; can increase or decrease depending on the specific interaction. | Used to map key hydroxyl groups essential for protein-carbohydrate recognition. | nih.govnih.gov |
| Hydrophobicity (Lipophilicity) | The C-F bond is more hydrophobic than a C-OH group, which can tune the lipophilicity of the carbohydrate. | Optimizing physicochemical properties for improved absorption and distribution of potential drug candidates. | nih.govbohrium.com |
| Conformational Effects | Can influence the conformational preferences of the sugar ring and glycosidic linkages. | Probing the conformational requirements of protein binding sites. | bohrium.comrsc.org |
Effects on Enzyme Specificity and Glycosylation Reactions
Fluorinated carbohydrates are powerful tools for investigating the mechanisms and specificity of enzymes, particularly those involved in glycosylation. rsc.orgubc.ca They can function as substrates, inhibitors, or mechanistic probes for a wide range of enzymes, including glycosyltransferases and glycosidases. rsc.orgrsc.org
The activity of enzymes toward fluorinated sugars is often lower than toward their natural counterparts. reading.ac.ukresearchgate.net This reduced activity can be attributed to the elimination of a hydroxyl group's contribution to substrate binding and catalysis. rsc.orgresearchgate.net However, many enzymes retain significant activity, allowing for the chemoenzymatic synthesis of complex fluorinated oligosaccharides and glycoconjugates. rsc.orgreading.ac.uk
Fluorinated sugars can act as either glycosyl donors or acceptors in enzymatic reactions. rsc.orgreading.ac.uk For example, fluorinated derivatives of glucose, galactose, and fucose have been successfully used as substrates for various glycosyltransferases. rsc.orgreading.ac.ukrsc.org In some cases, the presence of fluorine at a position distal to the reaction center allows the sugar to be incorporated into a growing polysaccharide chain. nih.gov However, if the fluorine is positioned at the next site of glycosylation, it can act as a chain terminator, providing a method to probe the sequence specificity of carbohydrate polymerases. nih.gov
Furthermore, deoxyfluorination adjacent to the anomeric center can create potent mechanism-based inhibitors of glycosidases. rsc.org These fluorinated analogues can react with the enzyme's catalytic nucleophile, but the resulting glycosyl-enzyme intermediate is stabilized and less prone to hydrolysis, effectively inactivating the enzyme. rsc.org
Table 2: Effects of Fluorinated Carbohydrates on Enzyme Activity
| Enzyme Type | Role of Fluorinated Carbohydrate | Observed Effect | Research Application | Source(s) |
| Glycosyltransferases | Donor or Acceptor Substrate | Often exhibit lower reaction rates compared to natural substrates. Can be used to create fluorinated oligosaccharides. | Chemoenzymatic synthesis of novel glycoconjugates; probing enzyme specificity. | rsc.orgreading.ac.ukresearchgate.net |
| Carbohydrate Polymerases | Substrate / Chain Terminator | Can be incorporated into a growing chain; if fluorine is at the next glycosylation site, it terminates polymerization. | Probing the sequence specificity and fidelity of polymerases. | nih.gov |
| Glycosidases | Mechanism-Based Inhibitor | Fluorination near the anomeric center can lead to the formation of a stable glycosyl-enzyme intermediate, causing inactivation. | Development of selective enzyme inhibitors. | rsc.org |
| Kinases / Phosphorylases | Substrate | Can mediate the enzymatic production of activated fluorinated donors (e.g., nucleotide-sugars). | Synthesis of activated sugar donors for use in glycosylation reactions. | rsc.orgresearchgate.net |
Future Directions in 3 Deoxy 3 Fluoro D Gluconic Acid Research
Elucidation of Unidentified Metabolic Pathways
The metabolism of fluorinated compounds is a complex field, with the presence of fluorine often influencing the metabolic fate of the molecule. nih.gov While it is known that 3-deoxy-3-fluoro-D-gluconic acid is a metabolic product, the complete picture of its subsequent transformations within biological systems remains incomplete. Future research must focus on identifying and characterizing the full extent of its metabolic pathways.
Advanced analytical techniques, such as stable isotope labeling combined with mass spectrometry, can be employed to trace the fate of this compound in various cell lines and organisms. nih.govucdavis.edu This approach would allow researchers to quantitatively map how this fluorinated acid is utilized, whether it is further metabolized, incorporated into other molecules, or excreted. nih.gov Understanding these pathways is crucial, as the metabolic processing of monosaccharides and their derivatives is known to be dependent on the cell's metabolic state and available nutrients. ucdavis.edu Gaining deeper insights into how the fluorine atom affects downstream enzymatic processes will be essential for interpreting its biological effects and designing new applications. nih.gov
Expanding the Scope of Enzymatic Biotransformations
The use of enzymes for the synthesis and modification of fluorinated compounds is a rapidly advancing field. nih.gov While chemical synthesis of fluorinated sugars can be challenging, enzymatic methods offer high selectivity under mild conditions. nih.govrsc.org Future research should explore the potential of a wide array of enzymes to use this compound as a substrate for creating novel derivatives.
Key areas of exploration include:
Glycosyltransferases and Glycoside Hydrolases: These enzymes could potentially use activated forms of this compound to synthesize more complex fluorinated oligosaccharides. rsc.orgreading.ac.uk Although the activity of enzymes toward fluorinated sugars is often lower than toward their natural counterparts, significant activity is frequently maintained and can be optimized. reading.ac.uk
Dehydrogenases and Reductases: Investigating the interaction of this compound with various dehydrogenases could reveal new metabolic products. For example, incubation of the related compound 3-fluoro-3-deoxy-D-galactose with galactitol dehydrogenase results in the formation of 3-fluoro-3-deoxy-D-galactonic acid. nih.gov
Engineered Enzymes: Directed evolution and machine learning-assisted engineering could be used to improve the catalytic efficiency of enzymes that show low activity towards this compound or to create entirely new biocatalysts for specific transformations. nih.gov The chemoenzymatic synthesis of related compounds like 3-deoxy-3-fluoro-L-fucose, which utilizes engineered enzymes, demonstrates the power of this approach. researchgate.netrsc.org
This exploration will not only yield novel fluorinated compounds but also expand the synthetic toolbox available to glycochemists.
Advanced Computational Modeling for Fluorosugar Design
Computational modeling has become an indispensable tool in drug design and molecular biology. mit.edu For fluorosugar research, advanced computational methods offer the ability to predict molecular properties and interactions, thereby guiding synthetic efforts and biological testing. Future work on this compound and its derivatives will greatly benefit from the integration of these in silico techniques.
Prospective computational studies include:
Predicting Enzyme-Substrate Interactions: Molecular docking and dynamics simulations can be used to model how this compound and its potential derivatives bind to the active sites of various enzymes. This can help identify promising candidates for enzymatic biotransformation or predict potential roles as enzyme inhibitors. nih.gov
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can assess the solvation energies and electronic properties of novel fluorinated compounds, helping to predict their lipophilicity and reactivity. researchgate.net
Generative AI Models: Emerging artificial intelligence platforms can be used for the de novo design of new enzymes or for designing novel fluorinated molecules with specific, desired properties, potentially leading to highly potent and selective enzyme inhibitors or probes. nih.gov
By using computational models to screen and refine fluorosugar designs before undertaking costly and time-consuming laboratory synthesis, researchers can significantly accelerate the discovery process. mit.edu
Novel Applications as Research Probes in Unexplored Biological Systems
Fluorinated carbohydrates are valuable as molecular probes, largely due to the utility of the ¹⁹F nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The precursor, 3-deoxy-3-fluoro-D-glucose, and related compounds like 3-fluoro-3-deoxy-D-galactose, have been successfully used as probes to monitor enzyme activity and metabolic flux in tissues such as the eye lens. nih.gov A significant future direction is to leverage this compound itself as a more specific probe.
As a downstream metabolite, its appearance and concentration, monitored by ¹⁹F NMR, could provide a more direct readout of specific enzymatic activities, such as glucose dehydrogenase. This could be particularly valuable in studying metabolic dysregulation in diseases or in biological systems that have not yet been investigated with such tools. The interaction of its precursor with the hexose (B10828440) transport system in human erythrocytes suggests that the acid could be used to probe metabolic events following glucose transport. nih.gov Furthermore, the successful use of fluorinated sugars to create libraries of analogues for studying protein-glycan interactions opens the possibility of using derivatives of this compound to develop "superselective" probes for specific biological receptors. researchgate.net Exploring its use in less-common model organisms or in the context of host-pathogen interactions could reveal new biological insights.
Q & A
Q. Experimental Design :
- Isotopic Labeling : Use -labeled precursors to track elimination vs. substitution pathways.
- Computational Modeling : DFT studies to map energy barriers for competing mechanisms (e.g., S2 vs. Si) .
How does this compound function as a metabolic probe in glycation or carbohydrate-processing pathways?
Methodological Answer:
The fluorine atom acts as a bioisostere for hydroxyl, enabling competitive inhibition studies:
- Glycation Studies : Incubate with bovine serum albumin (BSA) under hyperglycemic conditions. Monitor advanced glycation end-product (AGE) formation via fluorescence (λex 370 nm, λem 440 nm) and compare with 3-deoxyglucosone (a known AGE precursor) .
- Enzyme Inhibition : Test against glycolytic enzymes (e.g., hexokinase) using fluorometric assays. IC₅₀ values can reveal binding affinity differences compared to non-fluorinated analogs .
Data Analysis : Pair kinetic data with molecular docking simulations to identify fluorine’s role in active-site interactions.
What strategies resolve contradictions in reported biological activity data for fluorinated carbohydrates?
Methodological Answer:
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may stem from:
- Purity Issues : Validate compound purity via HPLC (>95%) before assays .
- Cell Line Variability : Test across multiple cell models (e.g., HepG2 vs. Caco-2) to assess tissue-specific responses.
- Metabolic Stability : Use radiolabeled -3-Deoxy-3-fluoro-D-gluconic acid to track degradation in cell lysates .
Statistical Approaches : Apply multivariate analysis to isolate variables (e.g., pH, serum content) influencing activity .
How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) enhance metabolic flux analysis of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs : Incorporate at C1 or C6 via Kiliani-Fischer elongation with labeled cyanide.
- Tracing Metabolic Pathways : Administer to cell cultures and analyze via LC-MS/MS to identify downstream metabolites (e.g., fluorinated TCA cycle intermediates) .
- Data Interpretation : Compare flux distributions with non-fluorinated controls to map fluorine’s impact on carbon routing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
